

An In-depth Technical Guide to the Discovery and Development of Indanthrene Dyes

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Compound of Interest

Compound Name: *Indanthrene*

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Abstract

The discovery of **Indanthrene** dyes in 1901 by René Bohn at BASF marked a paradigm shift in the field of synthetic colorants, introducing a class of vat dyes with unparalleled fastness properties. This technical guide provides a comprehensive overview of the discovery, synthesis, and key characteristics of **Indanthrene** dyes, with a primary focus on the archetypal Indanthrone (Vat Blue 4) and other significant members of the class, including Flavanthrone (Vat Yellow 1), Pyranthrone (Vat Orange 9), and Violanthrone (Vat Blue 20). Detailed experimental protocols for their synthesis are presented, alongside a comparative analysis of their quantitative data, including fastness ratings and spectroscopic properties. This guide is intended to serve as a valuable resource for researchers and professionals in chemistry, materials science, and related fields.

Introduction: The Genesis of Indanthrene Dyes

The late 19th and early 20th centuries were a period of intense innovation in synthetic dye chemistry. While synthetic indigo had been a major achievement, the search for dyes with even greater stability to light and washing was a key research driver. In 1901, the chemist René Bohn, working at Badische Anilin- und Soda-fabrik (BASF), made a serendipitous discovery while attempting to synthesize a new blue dye from 2-aminoanthraquinone. By treating 2-aminoanthraquinone with potassium hydroxide at high temperatures, he obtained a brilliant blue dye with exceptional fastness properties, which was named Indanthren, a portmanteau of

"Indigo" and "Anthracene".^[1]^[2] This first **Indanthrene** dye, Indanthrone (later classified as C.I. Vat Blue 4), surpassed the then-dominant indigo in terms of both lightfastness and wash fastness.^[3]

The introduction of **Indanthrene** dyes revolutionized the textile industry, enabling the production of vibrant, long-lasting colored fabrics. The key to their exceptional fastness lies in their application as vat dyes. The insoluble pigment is reduced in an alkaline medium to a soluble "leuco" form, which has an affinity for cellulosic fibers. After dyeing, the leuco form is re-oxidized to the insoluble pigment, trapping it within the fiber matrix.^[4]

Physicochemical Properties of Key Indanthrene Dyes

The **Indanthrene** class encompasses a range of polycyclic aromatic ketones, each with unique structural features that dictate their color and properties. The following table summarizes the key physicochemical properties of Indanthrone and other important **Indanthrene** dyes.

Property	Indanthrone (Vat Blue 4)	Flavanthrone (Vat Yellow 1)	Pyranthrone (Vat Orange 9)	Violanthrone (Vat Blue 20)
C.I. Name	Vat Blue 4, Pigment Blue 60	Vat Yellow 1, Pigment Yellow 24	Vat Orange 9	Vat Blue 20
CAS Number	81-77-6	475-71-8	128-70-1	116-71-2
Molecular Formula	C ₂₈ H ₁₄ N ₂ O ₄	C ₂₈ H ₁₂ N ₂ O ₂	C ₃₀ H ₁₄ O ₂	C ₃₄ H ₁₆ O ₂
Molecular Weight	442.43 g/mol	408.41 g/mol	406.43 g/mol	456.49 g/mol
Appearance	Dark blue solid	Yellow to orange crystalline solid	Yellowish-brown powder	Dark blue solid
Melting Point	470-500 °C (decomposes)	>300 °C	~85 °C	492 °C (decomposes)
Solubility	Insoluble in water and common organic solvents; soluble in concentrated H ₂ SO ₄ .	Insoluble in water; soluble in concentrated H ₂ SO ₄ and some high-boiling organic solvents (e.g., nitrobenzene).[1]	Slightly soluble in ethanol; soluble in tetrahydronaphth alene and xylene.[5]	Insoluble in water; soluble in 1,2,3,4- tetrahydronaphth alene and xylene.[6]

Synthesis of Indanthrene Dyes: Experimental Protocols

The synthesis of **Indanthrene** dyes typically involves high-temperature condensation reactions of anthraquinone derivatives in the presence of a strong base.

Synthesis of Indanthrone (Vat Blue 4) from 2-Aminoanthraquinone

This classic synthesis involves the dimerization of 2-aminoanthraquinone in a fused alkali melt.

Experimental Protocol:

- Preparation of the Fused Alkali: In a high-temperature reaction vessel (e.g., a nickel or iron crucible), prepare a eutectic mixture of potassium hydroxide (KOH) and sodium hydroxide (NaOH) in a 1:1 molar ratio. Heat the mixture to 195-250 °C with stirring until a homogeneous, molten state is achieved.
- Addition of Reactant: Gradually add 2-aminoanthraquinone to the fused alkali with continuous stirring. The addition should be controlled to manage any exothermic reactions and prevent foaming. For improved yields, an oxidizing agent such as potassium nitrate (KNO₃) or sodium chlorate (NaClO₃) can be incorporated into the reaction mixture.
- Reaction: Heat the reaction mixture to a temperature between 220 and 245 °C and maintain for 1 to 4 hours with constant stirring. The progress of the reaction can be monitored by observing the color change of the melt.
- Work-up and Isolation: After the reaction is complete, carefully pour the hot reaction mixture into a large volume of water. Boil the resulting aqueous suspension and then filter to collect the crude Indanthrone precipitate.
- Purification: Wash the crude product with hot water (70-90 °C) until the filtrate is neutral (pH 7). The product can be further purified by vatting (dissolving in an alkaline solution of sodium dithionite) and re-oxidation.
- Drying: Dry the purified product in an oven to obtain the final Indanthrone dye.

Synthesis of Flavanthrone (Vat Yellow 1)

Flavanthrone can be synthesized via the condensation of 2-aminoanthraquinone using a different reaction pathway.

Experimental Protocol:

- Reaction Setup: In a reaction vessel equipped with a reflux condenser and stirrer, mix 10 parts of 2-aminoanthraquinone with 102 parts of ortho-dichlorobenzene and 31 parts of titanium tetrachloride.^[7]

- Reaction: Heat the mixture to reflux. The color of the mixture will change to a dark green-black. Continue refluxing for several hours.
- Solvent Removal: After the reaction is complete, distill off the excess titanium tetrachloride.
- Hydrolysis and Cyclization: The resulting intermediate is then hydrolyzed and cyclized in the presence of concentrated sulfuric acid to yield Flavanthrone.
- Purification: The crude Flavanthrone can be purified by acid pasting, which involves dissolving the crude product in concentrated sulfuric acid and then precipitating it in a finely divided form by adding the solution to water.[\[7\]](#)

Synthesis of Pyranthrone (Vat Orange 9)

Pyranthrone is synthesized from 2,2'-dimethyl-1,1'-bianthraquinonyl.

Experimental Protocol:

- Starting Material Synthesis: 2,2'-dimethyl-1,1'-bianthraquinonyl is obtained from 1-chloro-2-methylanthraquinone by heating with copper powder in a mixture of o-dichlorobenzene and pyridine.[\[5\]](#)
- Ring Closure: The ring closure of 2,2'-dimethyl-1,1'-bianthraquinonyl to form Pyranthrone is achieved under alkaline conditions, for example, by heating with potassium hydroxide in isobutanol at 105 °C.[\[5\]](#)

Synthesis of Violanthrone (Vat Blue 20)

Violanthrone is produced by the coupling of two benzanthrone molecules.

Experimental Protocol:

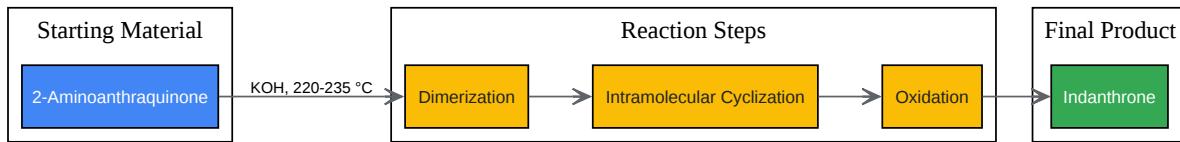
- Dimerization of Benzanthrone: A mixture of benzanthrone and potassium hydroxide is heated to a molten state. An oxidizing agent, such as sodium chlorate, is added portion-wise to the melt. The reaction mixture is heated at a high temperature (e.g., 200-240 °C) to facilitate the oxidative coupling.[\[8\]](#)

- **Work-up and Isolation:** After the reaction is complete, the mixture is cooled and treated with water. The crude Violanthrone is collected by filtration.
- **Purification:** The crude product is washed with hot water until neutral and then dried. Further purification can be achieved by vatting and re-oxidation.[8]

Reaction Mechanisms and Workflows

Synthesis Pathway of Indanthrone

The synthesis of Indanthrone from 2-aminoanthraquinone proceeds through a sequence of dimerization, intramolecular cyclization, and oxidation.

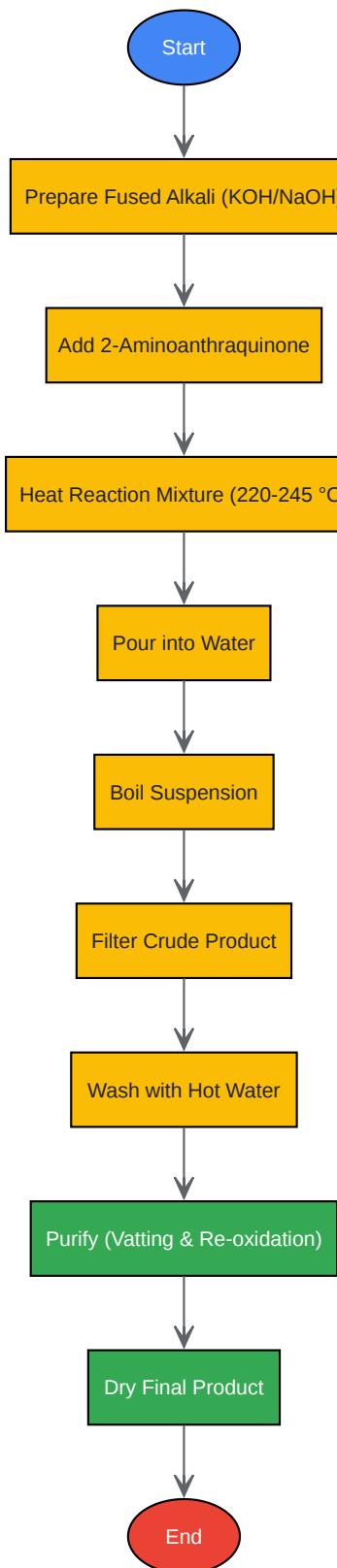


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Synthesis Pathway of Indanthrone

Experimental Workflow for Indanthrone Synthesis

The following diagram illustrates the general laboratory workflow for the synthesis and purification of Indanthrone.



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Experimental Workflow for Indanthrone Synthesis

Fastness Properties of Indanthrene Dyes

A defining characteristic of **Indanthrene** dyes is their exceptional fastness to light and wet treatments. These properties are quantified using standardized scales. Lightfastness is typically rated on the Blue Wool Scale (from 1 to 8, with 8 being the highest), while wash fastness is assessed using the Grey Scale for color change and staining (from 1 to 5, with 5 being the best).[9][10][11]

Dye	Lightfastness (Blue Wool Scale)	Wash Fastness (Grey Scale - Color Change)	Wash Fastness (Grey Scale - Staining)
Indanthrone (Vat Blue 4)	7-8	5	5
Flavanthrone (Vat Yellow 1)	6-7[12]	5	5
Pyranthrone (Vat Orange 9)	5-6[2]	4-5[2]	5[2]
Violanthrone (Vat Blue 20)	6-7[6]	4-5[6]	5[6]

Spectroscopic Characterization

The extended conjugated π -systems of **Indanthrene** dyes give rise to their intense colors and characteristic spectroscopic properties.

UV-Visible Spectroscopy

The color of these dyes is a result of strong absorption in the visible region of the electromagnetic spectrum.

Dye	λ_{max} (nm)	Solvent	Molar Absorptivity (ϵ)
Indanthrone	~610	Concentrated H_2SO_4	Not readily available
Flavanthrone	~450	Ethanol	~140,000

Infrared (IR) Spectroscopy

The IR spectra of **Indanthrene** dyes are characterized by absorptions corresponding to their key functional groups.

Functional Group	Characteristic Absorption (cm ⁻¹)
N-H Stretch (Indanthrone)	3200-3400 (broad)
C=O Stretch (Ketone)	~1670 (strong, sharp)
C=C Stretch (Aromatic)	1600-1450
C-N Stretch	1200-1029

Conclusion

The discovery and development of **Indanthrene** dyes represent a landmark achievement in the history of synthetic chemistry. From the initial synthesis of Indanthrone by René Bohn, this class of dyes has grown to include a wide range of colors with exceptional fastness properties, making them indispensable in the textile industry and beyond. The robust chemical structures of **Indanthrene** dyes, characterized by extensive polycyclic aromatic systems, not only impart their vibrant colors but also their remarkable stability. The detailed synthetic protocols and comparative data presented in this guide offer a valuable resource for researchers and professionals, facilitating a deeper understanding of these important industrial chemicals and providing a foundation for future innovations in dye and materials chemistry.

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